Cas no 852135-70-7 (3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-yl)methylimidazo2,1-b1,3thiazole-2-carboxamide)

3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-yl)methylimidazo2,1-b1,3thiazole-2-carboxamide structure
852135-70-7 structure
Product name:3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-yl)methylimidazo2,1-b1,3thiazole-2-carboxamide
CAS No:852135-70-7
MF:C19H15N5O3S
MW:393.419101953506
CID:6589611
PubChem ID:40499230

3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-yl)methylimidazo2,1-b1,3thiazole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-yl)methylimidazo2,1-b1,3thiazole-2-carboxamide
    • 3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide
    • Imidazo[2,1-b]thiazole-2-carboxamide, 3-methyl-6-(3-nitrophenyl)-N-(2-pyridinylmethyl)-
    • 852135-70-7
    • AKOS001836337
    • F0650-0386
    • 3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
    • 3-methyl-6-(3-nitrophenyl)-N-[(pyridin-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
    • Inchi: 1S/C19H15N5O3S/c1-12-17(18(25)21-10-14-6-2-3-8-20-14)28-19-22-16(11-23(12)19)13-5-4-7-15(9-13)24(26)27/h2-9,11H,10H2,1H3,(H,21,25)
    • InChI Key: CEPVGVZBGSEATM-UHFFFAOYSA-N
    • SMILES: S1C(C(NCC2=NC=CC=C2)=O)=C(C)N2C=C(C3=CC=CC([N+]([O-])=O)=C3)N=C12

Computed Properties

  • Exact Mass: 393.08956053g/mol
  • Monoisotopic Mass: 393.08956053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 588
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 133Ų
  • XLogP3: 3.8

Experimental Properties

  • Density: 1.48±0.1 g/cm3(Predicted)
  • pka: 11.17±0.46(Predicted)

3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-yl)methylimidazo2,1-b1,3thiazole-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0650-0386-2μmol
3-methyl-6-(3-nitrophenyl)-N-[(pyridin-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
852135-70-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0650-0386-2mg
3-methyl-6-(3-nitrophenyl)-N-[(pyridin-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
852135-70-7 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0650-0386-1mg
3-methyl-6-(3-nitrophenyl)-N-[(pyridin-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
852135-70-7 90%+
1mg
$54.0 2023-05-17

Additional information on 3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-yl)methylimidazo2,1-b1,3thiazole-2-carboxamide

Introduction to 3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-yl)methylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS No. 852135-70-7)

3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-yl)methylimidazo[2,1-b][1,3]thiazole-2-carboxamide, identified by its CAS number 852135-70-7, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the imidazo[2,1-b][1,3]thiazole scaffold, a heterocyclic system known for its broad spectrum of biological activities. The presence of multiple functional groups, including a nitro-substituted phenyl ring and a pyridine moiety, contributes to its unique chemical properties and potential pharmacological effects.

The imidazo[2,1-b][1,3]thiazole core is a privileged structure in drug discovery, exhibiting versatility in binding to biological targets such as enzymes and receptors. The specific substitution pattern in 3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-yl)methylimidazo[2,1-b][1,3]thiazole-2-carboxamide enhances its interaction with these targets, making it a promising candidate for further investigation. Recent studies have highlighted the importance of this scaffold in developing novel therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.

One of the most striking features of this compound is the nitrophenyl group at the 6-position of the imidazo[2,1-b][1,3]thiazole ring. Nitroaromatic compounds are well-documented for their biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the molecule, influencing its binding affinity and selectivity towards biological targets. This feature has been extensively studied in various pharmacological contexts, demonstrating the potential of nitro-substituted heterocycles as drug candidates.

The pyridine moiety at the N-position further enriches the structural complexity of 3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-yl)methylimidazo[2,1-b][1,3]thiazole-2-carboxamide. Pyridine derivatives are ubiquitous in medicinal chemistry due to their ability to form hydrogen bonds and interact with metal ions. In this context, the pyridine ring can enhance solubility and improve pharmacokinetic profiles of the compound. Moreover, pyridine-based drugs have shown efficacy in various therapeutic areas, including central nervous system disorders and infectious diseases.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-yl)methylimidazo[2,1-b][1,3]thiazole-2-carboxamide and biological targets. These studies have revealed that the compound can bind to specific enzymes and receptors with high affinity. For instance, preliminary data suggest that it may interact with cyclooxygenase (COX) enzymes involved in inflammation pathways. Additionally, its ability to modulate other key signaling pathways has been explored in vitro.

The carboxamide group at the 2-position of the imidazo[2,1-b][1,3]thiazole ring is another critical feature that influences the biological activity of this compound. Carboxamides are known for their ability to enhance binding affinity through hydrogen bonding interactions with biological targets. This group can also contribute to solubility and metabolic stability, making it an attractive feature for drug development. The combination of these functional groups creates a multifaceted molecule with potential therapeutic applications.

In vivo studies have begun to elucidate the pharmacological profile of 3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-yl)methylimidazo[2,1-b][1,3]thiazole-2-carboxamide. Initial experiments have demonstrated promising results in animal models of inflammation and cancer. The compound has shown significant anti-inflammatory effects by inhibiting key pro-inflammatory cytokines and enzymes. Furthermore, its ability to suppress tumor growth in preclinical models suggests its potential as an anticancer agent. These findings are consistent with previous studies on related imidazo[2,1-b][1,3]thiazole derivatives.

The synthesis of 3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-yl)methylimidazo[2,1-b][1,3]thiazole-2-carboxamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves key transformations such as cyclization reactions and functional group interconversions. Advanced synthetic methodologies have been employed to ensure high yield and purity. These techniques include transition metal-catalyzed reactions and palladium-mediated cross-coupling reactions.

The development of novel synthetic routes has not only facilitated the production of this compound but also provided insights into its structural framework. Understanding these synthetic strategies is crucial for optimizing yields and exploring analogs with improved properties. Future research will focus on modifying key functional groups to enhance potency and selectivity while minimizing side effects.

Regulatory considerations play a vital role in advancing 3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-yl)methylimidazo[2,1-b][1,3]thiazole-2-carboxamide towards clinical development. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade material is produced consistently and safely. Preclinical toxicology studies are essential for assessing safety profiles before human trials can begin. These studies provide critical data on dosage limits and potential adverse effects.

The future prospects for 852135-70-7 are promising given its unique structural features and preliminary pharmacological activity. Ongoing research aims to refine its chemical structure for improved efficacy and safety. Collaborative efforts between academic institutions and pharmaceutical companies will be instrumental in translating preclinical findings into clinical applications.

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